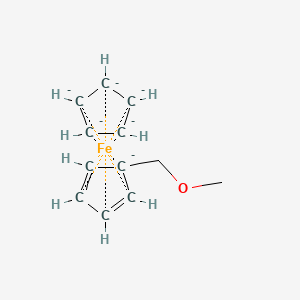
Cyclopentane;iron;5-(methoxymethyl)cyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentane;iron;5-(methoxymethyl)cyclopenta-1,3-diene is an organometallic compound that features a cyclopentadienyl ligand bonded to an iron center. This compound is part of the broader class of metallocenes, which are known for their sandwich-like structure where a metal atom is sandwiched between two cyclopentadienyl rings. These compounds have significant applications in various fields due to their unique chemical properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentane;iron;5-(methoxymethyl)cyclopenta-1,3-diene typically involves the reaction of cyclopentadiene with iron salts under specific conditions. One common method is the reaction of cyclopentadienyl sodium with iron(II) chloride in tetrahydrofuran (THF) to form the desired metallocene complex. The reaction is usually carried out under an inert atmosphere to prevent oxidation and is followed by purification steps such as recrystallization.
Industrial Production Methods
On an industrial scale, the production of cyclopentadiene derivatives often involves the steam cracking of naphtha, which yields cyclopentadiene as a byproduct. This cyclopentadiene can then be further reacted with iron salts to produce the metallocene complex. The process requires careful control of temperature and pressure to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopentane;iron;5-(methoxymethyl)cyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) complexes.
Reduction: It can be reduced to form iron(I) species.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields iron(III) complexes, while reduction results in iron(I) species. Substitution reactions can produce a variety of functionalized metallocenes.
Scientific Research Applications
Cyclopentane;iron;5-(methoxymethyl)cyclopenta-1,3-diene has numerous applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Medicine: Research is ongoing into its potential use in cancer therapy, where it may act as a delivery vehicle for anticancer drugs.
Industry: It is used in the production of high-performance materials, such as specialty polymers and coatings.
Mechanism of Action
The mechanism by which cyclopentane;iron;5-(methoxymethyl)cyclopenta-1,3-diene exerts its effects involves the interaction of the iron center with various molecular targets. The iron atom can undergo redox reactions, facilitating electron transfer processes that are crucial in catalytic cycles. The cyclopentadienyl ligands stabilize the iron center, allowing it to participate in a wide range of chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Ferrocene: Another well-known metallocene with a similar structure but without the methoxymethyl group.
Ruthenocene: Similar to ferrocene but with ruthenium instead of iron.
Nickelocene: Contains nickel as the central metal atom.
Uniqueness
Cyclopentane;iron;5-(methoxymethyl)cyclopenta-1,3-diene is unique due to the presence of the methoxymethyl group, which can influence its reactivity and stability. This functional group can be further modified to tailor the compound’s properties for specific applications, making it a versatile tool in both research and industrial settings.
Properties
Molecular Formula |
C12H14FeO-6 |
|---|---|
Molecular Weight |
230.08 g/mol |
IUPAC Name |
cyclopentane;iron;5-(methoxymethyl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C7H9O.C5H5.Fe/c1-8-6-7-4-2-3-5-7;1-2-4-5-3-1;/h2-5H,6H2,1H3;1-5H;/q-1;-5; |
InChI Key |
BNQXUFQMBOMZSN-UHFFFAOYSA-N |
Canonical SMILES |
COC[C-]1C=CC=C1.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


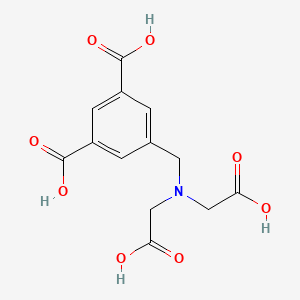


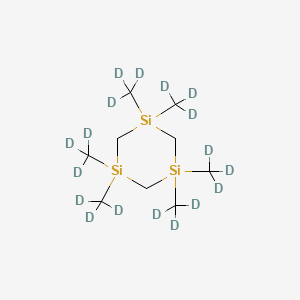
![N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]phthalimide](/img/structure/B13748535.png)
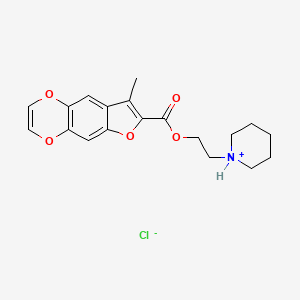
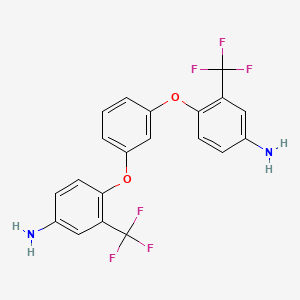

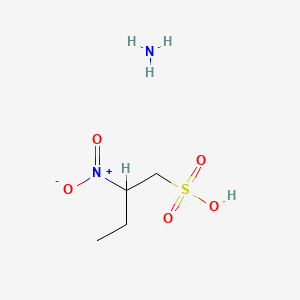
![N-(4-Chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)azo]naphthalene-2-carboxamide](/img/structure/B13748554.png)
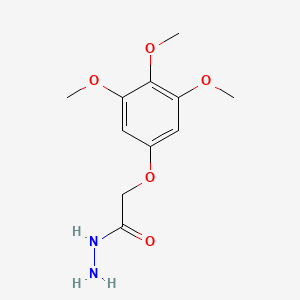
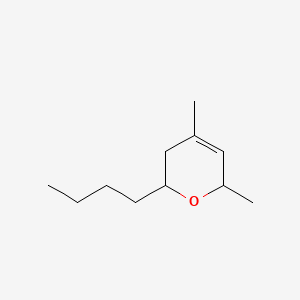

![2-[4-(butylazaniumyl)-2-propoxybenzoyl]oxyethyl-diethylazanium;dichloride](/img/structure/B13748570.png)
